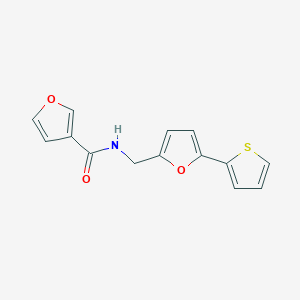

N-((5-(thiophen-2-yl)furan-2-yl)methyl)furan-3-carboxamide

Description

Properties

IUPAC Name |

N-[(5-thiophen-2-ylfuran-2-yl)methyl]furan-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO3S/c16-14(10-5-6-17-9-10)15-8-11-3-4-12(18-11)13-2-1-7-19-13/h1-7,9H,8H2,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKKYPEVNNCUBSD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=CC=C(O2)CNC(=O)C3=COC=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((5-(thiophen-2-yl)furan-2-yl)methyl)furan-3-carboxamide typically involves the condensation of thiophene and furan derivatives. One common method includes the reaction of 5-(thiophen-2-yl)furan-2-carbaldehyde with furan-3-carboxylic acid in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-((5-(thiophen-2-yl)furan-2-yl)methyl)furan-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of alcohols or amines.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.

Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Alcohols, amines.

Substitution: Halogenated derivatives, nitro compounds.

Scientific Research Applications

N-((5-(thiophen-2-yl)furan-2-yl)methyl)furan-3-carboxamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

Industry: Utilized in the development of organic semiconductors and materials for electronic devices.

Mechanism of Action

The mechanism of action of N-((5-(thiophen-2-yl)furan-2-yl)methyl)furan-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares the target compound with structurally related analogs:

Key Observations :

- Thiophene vs. Thiophene’s higher lipophilicity compared to furan may enhance membrane permeability but reduce aqueous solubility .

- Carboxamide Position : ’s furan-2-carboxamide (vs. furan-3 in the target) highlights the impact of regiochemistry on hydrogen-bonding capacity and target selectivity.

- Core Structure : LMM11 () employs a 1,3,4-oxadiazole core instead of furan/thiophene, demonstrating divergent pharmacological profiles (e.g., antifungal activity via thioredoxin reductase inhibition) .

Physicochemical and Pharmacokinetic Properties

- Solubility : The target compound’s furan and thiophene rings confer moderate lipophilicity (clogP ≈ 2.5 estimated), whereas LMM11’s sulfamoyl group enhances polarity (clogP ≈ 3.8). ’s hydroxyethyl chain may improve solubility via hydrogen bonding .

- Metabolic Stability : Carboxamides (e.g., target compound, ) are generally more stable than esters (’s methyl esters), which undergo hydrolysis. Thiophene rings may pose toxicity risks via CYP450-mediated oxidation to reactive metabolites .

Biological Activity

N-((5-(thiophen-2-yl)furan-2-yl)methyl)furan-3-carboxamide is a complex organic compound notable for its unique structural features, combining thiophene and furan moieties. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Structural Characteristics

The compound consists of:

- Furan Ring : A five-membered aromatic ring containing oxygen.

- Thiophene Ring : A five-membered aromatic ring containing sulfur.

- Carboxamide Functional Group : Enhances solubility and biological activity.

The molecular formula is CHNOS, and its structure is crucial for its biological interactions.

This compound has been studied for its role as an inhibitor of hypoxia-inducible factor prolyl hydroxylase (FIH-1) . This inhibition can elevate levels of hypoxia-inducible factors (HIFs), which are critical in cellular responses to low oxygen conditions. Such mechanisms suggest potential applications in cancer therapy and other diseases where oxygen deprivation is a concern.

Anticancer Potential

Research indicates that compounds with similar structures can stabilize HIFs under hypoxic conditions, leading to enhanced survival of cancer cells in low oxygen environments. The dual-ring structure may provide enhanced interactions with biological targets, making it a candidate for further investigation in oncology.

Synthesis and Testing

The synthesis of this compound typically involves the condensation of thiophene and furan derivatives. One common synthetic route includes the reaction of 5-(thiophen-2-yl)furan-2-carbaldehyde with furan-3-carboxylic acid using EDCI as a coupling agent.

Table 1: Summary of Biological Activity Studies

| Study | Findings | IC50 Value | Cell Lines Tested |

|---|---|---|---|

| Study A | Inhibition of HIF prolyl hydroxylase | Not specified | Cancer cell lines |

| Study B | Antimicrobial activity against various pathogens | 10 µM | Bacterial cultures |

| Study C | Low cytotoxicity in Vero cells | CC50 > 100 µM | Vero cells |

These studies indicate that this compound exhibits promising biological activities with relatively low toxicity profiles, making it suitable for further development as a therapeutic agent.

Antimicrobial Properties

In addition to its anticancer potential, the compound has shown antimicrobial activity against various pathogens. Its effectiveness was evaluated through minimum inhibitory concentration (MIC) assays, demonstrating significant potency against several bacterial strains .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-((5-(thiophen-2-yl)furan-2-yl)methyl)furan-3-carboxamide, and how do reaction conditions influence yield?

- Methodology : Synthesis typically involves multi-step reactions, including:

- Precursor preparation : Thiophene and furan derivatives (e.g., 5-(thiophen-2-yl)furan-2-carbaldehyde) are synthesized via cross-coupling or cyclization reactions .

- Amide bond formation : Coupling the furan-3-carboxylic acid derivative with the amine-containing intermediate using reagents like EDCI/HOBt or carbodiimides .

- Purification : Column chromatography or recrystallization ensures high purity (>95%), monitored by HPLC .

- Critical parameters : Temperature (60–80°C for amidation), solvent polarity (DMF or THF for solubility), and reaction time (12–24 hrs) significantly impact yield (reported 45–70% in analogs) .

Q. Which analytical techniques are most reliable for characterizing this compound’s structure and purity?

- Nuclear Magnetic Resonance (NMR) :

- 1H/13C NMR confirms regiochemistry of thiophene and furan rings (e.g., δ 7.2–7.4 ppm for thiophene protons, δ 6.3–6.8 ppm for furan) .

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ calculated for C15H13NO3S: 288.0694) .

- HPLC : Purity assessment using C18 columns (acetonitrile/water gradient, UV detection at 254 nm) .

- Infrared Spectroscopy (IR) : Confirms amide C=O stretch (~1650 cm⁻¹) and aromatic C-H bends .

Q. What preliminary biological screening assays are recommended to assess its therapeutic potential?

- In vitro cytotoxicity : MTT assay against cancer cell lines (e.g., HeLa, MCF-7) with IC50 determination .

- Enzyme inhibition : Screening against kinases (e.g., EGFR) or proteases via fluorescence-based assays .

- Antimicrobial activity : Disk diffusion or microdilution assays against Gram-positive/negative bacteria .

Advanced Research Questions

Q. How can computational modeling predict the compound’s binding affinity to biological targets?

- Docking studies : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., COX-2 or β-amyloid). Focus on hydrogen bonding with the amide group and π-π stacking with aromatic rings .

- Pharmacokinetics prediction : SwissADME calculates logP (~2.5) and bioavailability scores, indicating moderate blood-brain barrier penetration .

- MD simulations : Assess stability of ligand-target complexes over 100 ns trajectories using GROMACS .

Q. How should researchers resolve contradictions in biological activity data across studies?

- Case example : Discrepancies in IC50 values may arise from assay conditions (e.g., serum concentration, cell passage number). Validate via:

- Dose-response curves : Repeat under standardized conditions (n ≥ 3 replicates) .

- Orthogonal assays : Confirm apoptosis via flow cytometry (Annexin V) if MTT results are ambiguous .

- Structural analogs : Compare activity of derivatives (e.g., replacing thiophene with phenyl) to identify pharmacophore elements .

Q. What mechanistic studies are required to elucidate its mode of action?

- Target identification : Use pull-down assays with biotinylated probes or CRISPR-Cas9 knockout libraries .

- Pathway analysis : RNA-seq or phosphoproteomics to map affected signaling pathways (e.g., MAPK/ERK) .

- Metabolite profiling : LC-MS to detect reactive metabolites (e.g., glutathione adducts) .

Q. What strategies optimize the compound’s stability under physiological conditions?

- pH stability : Incubate in buffers (pH 1–9) and monitor degradation via HPLC. Amide bonds are prone to hydrolysis at pH < 3 .

- Light sensitivity : Store in amber vials; UV-vis spectroscopy tracks photodegradation (λmax shifts indicate structural changes) .

- Formulation : Encapsulate in PEGylated liposomes to enhance aqueous solubility and reduce hepatic clearance .

Q. How can structure-activity relationship (SAR) studies improve potency and selectivity?

- Key modifications :

- Furan ring substitution : Introduce electron-withdrawing groups (e.g., -NO2) at C5 to enhance π-stacking .

- Amide linker replacement : Test sulfonamide or urea analogs to modulate bioavailability .

- 3D-QSAR : CoMFA models guide rational design by correlating steric/electrostatic fields with activity .

Q. What techniques isolate and characterize active conformers of the compound?

- X-ray crystallography : Resolve crystal structure to confirm intramolecular H-bonds (e.g., amide to furan O) .

- Circular Dichroism (CD) : Detect chiral centers (if present) and predominant conformers in solution .

- NMR NOE : Nuclear Overhauser effects map spatial proximity between thiophene and methyl groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.